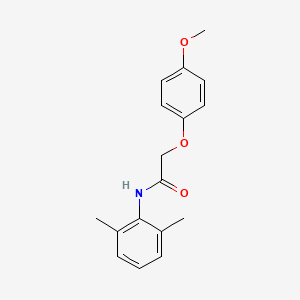![molecular formula C21H22N4O B5587041 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B5587041.png)
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenylpyridazine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-(2-methoxyphenyl)piperazine with appropriate pyridazine derivatives under controlled conditions. Catalysts such as Yb(OTf)3 in acetonitrile can be used to facilitate the addition reactions .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves recrystallization from optimized solvents and direct casting of intermediates without further purification . The overall yield of this route can be around 45%, with the structure of the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyridazine rings .
Aplicaciones Científicas De Investigación
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. It can bind to receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can influence various signaling pathways, leading to physiological effects such as vasodilation and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used for treating benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a related chemical structure.
Uniqueness
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo various chemical transformations makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-26-20-10-6-5-9-19(20)24-13-15-25(16-14-24)21-12-11-18(22-23-21)17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSYENNNXQWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5586965.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B5586971.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-2-furylmethylidene]propanohydrazide](/img/structure/B5586980.png)

![1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA](/img/structure/B5586985.png)


![2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B5587007.png)
![2,2-dimethyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5587016.png)
![1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5587022.png)

![4-{[(1R*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5587032.png)

![3-fluoro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
